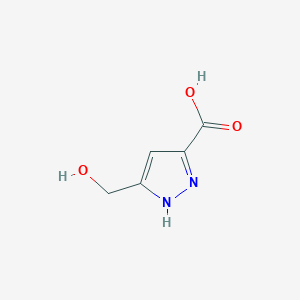

5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1,8H,2H2,(H,6,7)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEYZZIQFMYAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659144 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949034-44-0, 1401555-38-1 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Introduction

5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the development of novel therapeutic agents and functional materials. Its bifunctional nature, featuring both a carboxylic acid and a hydroxymethyl group on the pyrazole scaffold, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities. This guide provides an in-depth, scientifically-grounded overview of a plausible and efficient synthetic route to this important molecule, designed for researchers, chemists, and professionals in the field of drug development.

The presented synthesis is a multi-step process designed for regioselectivity and overall efficiency, commencing from readily available starting materials. Each step is detailed with a thorough explanation of the underlying chemical principles, reaction conditions, and characterization of the intermediates.

Overall Synthetic Strategy

The synthesis of this compound can be strategically approached in a four-step sequence, starting from the commercially available 3,5-dimethyl-1H-pyrazole. This strategy focuses on the initial formation of a symmetrically substituted pyrazole core, followed by sequential, regioselective modifications of the functional groups to achieve the desired product.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

The initial step involves the vigorous oxidation of the two methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids. Potassium permanganate is an effective oxidizing agent for this transformation.

Caption: Oxidation of 3,5-dimethyl-1H-pyrazole.

Protocol:

-

In a large three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq.) in water.

-

Heat the solution to 70-80°C with vigorous stirring.

-

Slowly add a solution of potassium permanganate (KMnO₄, 4.0-5.0 eq.) in water via the addition funnel, maintaining the reaction temperature below 90°C. The addition is exothermic.

-

After the addition is complete, continue stirring at 90°C until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washings, and acidify to pH 2 with concentrated hydrochloric acid (HCl).

-

Cool the acidified solution in an ice bath to precipitate the product.

-

Collect the white precipitate of 1H-pyrazole-3,5-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Causality and Trustworthiness: The use of a strong oxidizing agent like KMnO₄ is crucial for the complete conversion of the methyl groups to carboxylic acids. The reaction is performed in water for safety and to facilitate the dissolution of the permanganate salt. The final acidic workup is necessary to protonate the carboxylate salts and precipitate the dicarboxylic acid product.[1]

Characterization Data for 1H-Pyrazole-3,5-dicarboxylic acid:

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 289-291 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ 7.16 (s, 1H), 13.5 (br s, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 112.5, 145.0, 162.8 |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 1720 (C=O) |

Step 2: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

The dicarboxylic acid is then converted to its corresponding diethyl ester via Fischer esterification. This step improves the solubility of the molecule in organic solvents and sets the stage for the selective reduction.

Caption: Esterification of 1H-pyrazole-3,5-dicarboxylic acid.

Protocol:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq.) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure diethyl 1H-pyrazole-3,5-dicarboxylate.

Causality and Trustworthiness: The use of an excess of ethanol and a strong acid catalyst drives the equilibrium of the Fischer esterification towards the product side. The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid.

Characterization Data for Diethyl 1H-pyrazole-3,5-dicarboxylate: [2]

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Melting Point | 110-112 °C |

| ¹H NMR (CDCl₃) | δ 1.42 (t, 6H), 4.45 (q, 4H), 7.25 (s, 1H), 9.5 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ 14.2, 62.0, 112.0, 144.5, 161.0 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1725 (C=O, ester) |

Step 3: Selective Mono-reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate

This is a critical chemoselective step. The goal is to reduce one of the two ester groups to a primary alcohol while leaving the other intact. This can be achieved by using a mild reducing agent or by carefully controlling the stoichiometry of a stronger reducing agent at low temperatures.[3][4]

Caption: Selective mono-reduction of the diester.

Protocol:

-

Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of THF and methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the starting material is consumed and the mono-reduced product is the major component, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel to isolate ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

Causality and Trustworthiness: The regioselectivity of this reduction is attributed to the potential difference in the electronic environment of the two ester groups, which can be influenced by the tautomeric forms of the pyrazole ring in solution. The use of a milder reducing agent like NaBH₄, as opposed to LiAlH₄, and controlled stoichiometry are key to preventing over-reduction to the diol.[5]

Expected Characterization Data for Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate:

| Property | Value |

|---|---|

| Appearance | White solid |

| ¹H NMR (CDCl₃) | δ 1.40 (t, 3H), 4.40 (q, 2H), 4.75 (s, 2H), 6.80 (s, 1H) |

| IR (KBr, cm⁻¹) | 3400 (br, O-H), 3200 (N-H), 1715 (C=O, ester) |

Step 4: Hydrolysis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

The final step is the saponification of the remaining ester group to the carboxylic acid using a base, followed by acidification.

Caption: Hydrolysis to the final product.

Protocol:

-

Dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 1.1-1.5 eq.) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Causality and Trustworthiness: Basic hydrolysis (saponification) is a standard and reliable method for converting esters to carboxylic acids. The final acidification step is essential to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Expected Characterization Data for this compound:

| Property | Value |

|---|---|

| Appearance | White or off-white solid |

| ¹H NMR (DMSO-d₆) | δ 4.55 (s, 2H), 5.40 (t, 1H, OH), 6.65 (s, 1H), 12.8 (br s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 55.0, 108.0, 142.0, 150.0, 163.0 |

| IR (KBr, cm⁻¹) | 3500-2500 (br, O-H), 3200 (N-H), 1700 (C=O) |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By starting with the symmetrical 3,5-dimethyl-1H-pyrazole and proceeding through a series of well-established transformations, this route offers a high degree of control over the final product's regiochemistry. The key to this synthesis is the selective mono-reduction of the intermediate diester, a step that requires careful control of reaction conditions. The protocols provided are based on established chemical principles and analogous transformations found in the literature, offering a reliable foundation for researchers in their synthetic endeavors.

References

-

(2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

(2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]

-

PubChem. Diethyl 1H-pyrazole-3,5-dicarboxylate. PubChem. [Link]

-

PubChem. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate. PubChem. [Link]

- Google Patents. (2014).

-

ChemBK. (2024). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. [Link]

-

(2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. [Link]

-

PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

-

Royal Society of Chemistry. (2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. [Link]

-

Fait, M. J., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Semantic Scholar. [Link]

-

(2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

-

UT Southwestern Medical Center. Reductions. Ready Lab. [Link]

-

NIST. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

-

Fait, M. J., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PubMed Central. [Link]

-

PubChem. Pyrazole-3,5-dicarboxylic acid. PubChem. [Link]

-

(2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubMed. (2009). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. PubMed. [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a pivotal heterocyclic building block in contemporary drug discovery and materials science. The document outlines robust methodologies for synthesis and purification, followed by a detailed exploration of its physicochemical and spectroscopic properties. We delve into the causality behind the compound's spectral features, offering field-proven insights into its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, self-validating experimental protocols are provided to ensure reproducibility and accuracy. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile molecular scaffold.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their wide range of pharmacological activities.[1] The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs. The unique bifunctional nature of the target molecule, featuring both a primary alcohol and a carboxylic acid on the pyrazole ring, makes it an exceptionally versatile synthon. These functional groups offer orthogonal handles for chemical modification, enabling its incorporation into complex molecular architectures to modulate properties like solubility, polarity, and biological target engagement. Understanding its precise chemical and physical characteristics is paramount for its effective utilization in research and development.

Synthesis and Purification

A common and effective route to synthesize the title compound begins with its corresponding ester, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, which is commercially available.[2] The synthesis is achieved through a straightforward hydrolysis reaction.

Protocol: Synthesis via Ester Hydrolysis

-

Reaction Setup: To a solution of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent mixture such as ethanol/water (e.g., 3:1 v/v), add an excess of a base, typically sodium hydroxide (NaOH, 2.0-3.0 eq.).

-

Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 using a dilute acid (e.g., 2M HCl). The product will precipitate out of the solution.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any remaining salts. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water. Dry the final product under vacuum to yield this compound.

Rationale: The use of excess NaOH ensures the complete and irreversible saponification of the ethyl ester to the corresponding carboxylate salt.[2] Subsequent acidification protonates the carboxylate and the pyrazole nitrogen, causing the less soluble carboxylic acid to precipitate, which provides an effective method of separation.

}

Figure 1. General workflow for the synthesis and purification of the target compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for selecting appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | Calculated |

| Molecular Weight | 142.11 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Inferred from analogs[3] |

| pKa | ~3-4 (Carboxylic Acid) | Estimated from analogs |

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should ideally be recorded in a deuterated polar solvent like DMSO-d₆ to ensure solubility and allow for the observation of exchangeable protons.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0 ppm (s, 1H, COOH): The carboxylic acid proton appears as a very broad singlet far downfield. Its chemical shift is highly dependent on concentration and temperature.[4]

-

δ ~6.5 ppm (s, 1H, Pyrazole C4-H): The lone proton on the pyrazole ring is a sharp singlet. Its chemical shift is in the aromatic/heteroaromatic region. Analogous pyrazole protons appear in this range.[5]

-

δ ~5.3 ppm (t, 1H, J ≈ 5.5 Hz, CH₂OH): The hydroxyl proton of the alcohol appears as a triplet due to coupling with the adjacent CH₂ protons. This peak will broaden or disappear upon D₂O exchange.

-

δ ~4.5 ppm (d, 2H, J ≈ 5.5 Hz, CH₂OH): The two methylene protons of the hydroxymethyl group are diastereotopic and appear as a doublet due to coupling with the hydroxyl proton.

-

NH Proton: The pyrazole N-H proton often gives a very broad signal or may not be observed, depending on the solvent and concentration.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~163 ppm (C=O): The carboxylic acid carbonyl carbon.[4]

-

δ ~148 ppm (Pyrazole C5): The carbon atom bearing the hydroxymethyl group.

-

δ ~140 ppm (Pyrazole C3): The carbon atom bearing the carboxylic acid group.

-

δ ~105 ppm (Pyrazole C4): The sole C-H carbon on the pyrazole ring.

-

δ ~55 ppm (CH₂OH): The carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid & Alcohol | The broadness is due to extensive hydrogen bonding from both the COOH dimer and the alcohol O-H.[6] |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | Characteristic strong absorption for a hydrogen-bonded carboxylic acid carbonyl. |

| ~1560 & ~1450 | C=N, C=C stretch | Pyrazole Ring | Corresponds to the stretching vibrations within the heterocyclic aromatic ring system. |

| ~1250 (broad) | C-O stretch | Carboxylic Acid / Alcohol | Overlapping C-O stretching vibrations from both the acid and alcohol moieties.[6] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using Electrospray Ionization (ESI) is recommended.

-

[M-H]⁻ (Negative Ion Mode): Expected at m/z 141.1. This is often the most stable and prominent ion in negative mode due to the acidic nature of the carboxylic acid.

-

[M+H]⁺ (Positive Ion Mode): Expected at m/z 143.1.

-

Key Fragmentation: Common fragmentation pathways include the loss of water (-18 Da) from the hydroxymethyl group, loss of formic acid (-46 Da), and decarboxylation (-44 Da).

}

Figure 2. Integrated workflow for the spectroscopic characterization of the title compound.

Reactivity and Applications

The reactivity of this compound is dictated by its three primary functional components: the carboxylic acid, the primary alcohol, and the pyrazole ring itself.

-

Carboxylic Acid (C3): This group can be readily converted into esters, amides, or acid chlorides, serving as a primary attachment point for coupling with amines or alcohols in drug scaffolds.[7]

-

Hydroxymethyl Group (C5): The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, or it can be converted to ethers or esters. It can also be displaced by nucleophiles after conversion to a better leaving group (e.g., a tosylate).

-

Pyrazole Ring (N1): The unsubstituted N-H allows for N-alkylation or N-arylation, providing another vector for molecular elaboration.[8] This proton-responsive nature is also key in its role as a ligand in coordination chemistry.[9]

This trifunctional nature makes it a valuable building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.[10]

}

Figure 3. Key reactive sites on this compound.

Conclusion

The comprehensive characterization of this compound is crucial for its application as a high-value chemical intermediate. The analytical workflow detailed in this guide, combining NMR, IR, and MS, provides a robust system for verifying the identity, structure, and purity of the compound. The insights into its synthesis, physicochemical properties, and reactivity empower researchers to confidently and effectively utilize this versatile building block in the design and discovery of novel chemical entities.

References

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

PubChem. 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (2007). Reactions of divalent transition metal halides with 3,5-dimethyl-1-(hydroxymethyl)-pyrazole. Available at: [Link]

-

MDPI. (2022). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Available at: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]

-

PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Available at: [Link]

-

ResearchGate. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

-

ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available at: [Link]

-

ARKAT USA, Inc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ResearchGate. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

-

Jennychem. This compound. Available at: [Link]

-

SpectraBase. 1H-pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-4-[2-phenyldiazenyl]-, ethyl ester. Available at: [Link]

-

PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

-

NIH. (2014). Current status of pyrazole and its biological activities. Available at: [Link]

-

MDPI. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]

-

NIH. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | 61453-48-3 [smolecule.com]

- 3. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical framework for the crystal structure analysis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this document leverages crystallographic data from analogous pyrazole carboxylic acid derivatives to present a predictive analysis and a complete, field-proven workflow for its characterization. We will explore the probable synthetic routes, detailed protocols for single-crystal and powder X-ray diffraction, complementary spectroscopic and thermal analysis techniques, and a predictive model of the intermolecular interactions that likely govern its crystal packing. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all protocols in authoritative standards.

Introduction: The Significance of Solid-State Characterization

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in drug design due to its diverse biological activities. The presence of three key functional groups—a carboxylic acid, a hydroxymethyl group, and the pyrazole ring's N-H protons—creates a high potential for complex hydrogen bonding networks. These non-covalent interactions are the primary drivers of the three-dimensional architecture of the crystal lattice. Understanding this architecture is paramount, as it dictates material properties crucial for drug development, such as:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

-

Solubility and Dissolution Rate: Directly impacting the bioavailability of an API.

-

Stability: Affecting shelf-life and degradation pathways.

-

Hygroscopicity: The tendency to absorb moisture from the air.

This guide will provide the necessary protocols and theoretical insights to fully characterize the solid-state structure of this compound, from synthesis to final structural validation.

Synthesis and Crystallization

A plausible synthetic route to this compound can be adapted from established methods for pyrazole synthesis.[1][2][3] The quality of the resulting crystal is highly dependent on the purity of the synthesized material.

Proposed Synthesis

A common approach involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound. For the target molecule, a potential precursor would be an ester of 4-hydroxy-2-oxobut-3-enoic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 4-hydroxy-2-oxobut-3-enoate (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and reduce the solvent under vacuum.

-

Hydrolysis: Dissolve the resulting crude ester in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Stir at 60°C for 2 hours.

-

Acidification: Cool the solution in an ice bath and acidify to pH ~3 with 2M hydrochloric acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity suitable for single-crystal growth.

Single Crystal Growth

The growth of a high-quality single crystal is the most critical and often most challenging step in a crystal structure analysis.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at an elevated temperature.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of microcrystals.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.

Primary Analytical Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

SC-XRD Experimental Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection. This step yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.[5] This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structure is validated using software like PLATON and checked for consistency using the IUCr's checkCIF service. The final data is reported in a Crystallographic Information File (CIF).

Predictive Crystal Structure of this compound

Based on the known crystal structures of pyrazole carboxylic acids, we can predict the likely intermolecular interactions that stabilize the crystal lattice of the title compound.[4][6][7][8][9]

Predicted Hydrogen Bonding Motifs

The molecule has multiple hydrogen bond donors (N-H of the pyrazole, O-H of the carboxylic acid, O-H of the hydroxymethyl group) and acceptors (N in the pyrazole, O atoms of the carbonyl and hydroxyl groups). This functionality suggests a robust and complex hydrogen-bonding network.

-

Carboxylic Acid Dimer: The most common motif for carboxylic acids is the formation of a centrosymmetric R²₂(8) dimer via strong O-H···O hydrogen bonds.[10][11][12]

-

Pyrazole Catemer/Dimer: The pyrazole N-H group can form N-H···N hydrogen bonds, leading to chains (catemers) or discrete dimers.[7][13]

-

Hydroxymethyl Group Interactions: The hydroxymethyl group can act as both a donor and an acceptor, likely forming O-H···O hydrogen bonds with the carboxylic acid or another hydroxymethyl group, further linking the primary motifs.

Caption: Predicted primary hydrogen bonding motifs.

Predicted Crystallographic Data

By analogy with similar small, hydrogen-bonded heterocyclic molecules, we can anticipate the following crystallographic parameters.

| Parameter | Predicted Value/Type | Rationale/Reference |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules.[5] |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate hydrogen-bonded dimers.[5] |

| Molecules per Unit Cell (Z) | 2 or 4 | Consistent with common space groups. |

| Hydrogen Bonds | O-H···O, N-H···N, O-H···O | Based on functional groups and known pyrazole carboxylic acid structures.[4][6][11] |

Complementary Analytical Techniques

While SC-XRD provides the definitive structure, a comprehensive analysis requires corroboration from other techniques.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample. It is crucial for confirming the phase purity of the bulk material and for comparing it to the simulated powder pattern generated from the single-crystal data.

Experimental Protocol: PXRD

-

Sample Preparation: Gently grind a small amount of the bulk synthesized material into a fine powder.

-

Data Collection: Mount the powder on a sample holder and place it in a powder diffractometer. Collect data over a 2θ range (e.g., 5° to 50°) using Cu Kα radiation.

-

Analysis: Compare the experimental PXRD pattern with the one simulated from the SC-XRD data. A match confirms that the single crystal is representative of the bulk sample.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic vibrational bands.

-

O-H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹ due to hydrogen bonding.

-

N-H stretch (pyrazole): A moderate band around 3100-3200 cm⁻¹.[14]

-

C=O stretch (carbonyl): A strong band around 1700-1725 cm⁻¹.[5]

-

O-H stretch (alcohol): A band around 3300-3400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure of the synthesized molecule in solution.

-

¹H NMR: Expect signals for the pyrazole C-H proton, the CH₂ protons of the hydroxymethyl group, and exchangeable protons for the N-H and O-H groups.

-

¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the carbons of the pyrazole ring, and the hydroxymethyl carbon.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, and detect phase transitions or decomposition events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[15]

Conclusion

The comprehensive analysis of a new chemical entity's crystal structure is a cornerstone of modern drug development and materials science. This guide has provided a robust, self-validating framework for the complete solid-state characterization of this compound. By combining predictive analysis based on known structures with detailed, authoritative protocols for synthesis, crystallization, single-crystal and powder X-ray diffraction, spectroscopy, and thermal analysis, researchers can systematically elucidate the compound's three-dimensional architecture. Understanding the intricate network of hydrogen bonds and the resulting crystal packing is essential for controlling the material properties that ultimately determine the performance and viability of a pharmaceutical product.

References

- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Inorg. Chem. Commun., 154.

-

Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 151-158. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank, 2023(3), M1682. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014). Molbank, 2014(2), M828. Available at: [Link]

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2021). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Groom, C. R., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 72(6), 834-837. Available at: [Link]

-

Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7764-7774. Available at: [Link]

-

Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 151-158. Available at: [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). Crystal Growth & Design. Available at: [Link]

-

Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. (2006). Supramolecular Chemistry, 18(6), 509-515. Available at: [Link]

-

Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. (2016). IUCrData, 1(2). Available at: [Link]

-

Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Powder Diffraction, 34(2), 151-158. Available at: [Link]

-

Chemical structures of the pyrazole derivatives (1-12). (n.d.). ResearchGate. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014). ResearchGate. Available at: [Link]

-

Pyrazole. PubChem. (n.d.). Available at: [Link]

-

This compound. Jennychem. (n.d.). Available at: [Link]

-

Crystal structure of pyrazole 3g. (n.d.). ResearchGate. Available at: [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 893-895. Available at: [Link]

-

Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). Molecules, 27(4), 1222. Available at: [Link]

-

Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2020). Molecules, 25(21), 5184. Available at: [Link]

-

Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (2021). Molbank, 2021(1), M1196. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ARKIVOC. Available at: [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2018). ResearchGate. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Available at: [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2821-2831. Available at: [Link]

-

5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. (n.d.). Available at: [Link]

Sources

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. mdpi.com [mdpi.com]

- 6. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]

- 7. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. [PDF] Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate | Semantic Scholar [semanticscholar.org]

- 10. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of Pyrazole-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to the development of numerous clinically successful drugs.[1][2][3] Among the diverse array of pyrazole-containing compounds, derivatives of pyrazole-3-carboxylic acid have emerged as a particularly promising class, exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged scaffold to facilitate the discovery of novel therapeutics.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of multidrug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents. Pyrazole-3-carboxylic acid derivatives have demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.[1][4][5][6]

Antibacterial Activity

Derivatives of pyrazole-3-carboxylic acid have shown inhibitory effects against a range of Gram-positive and Gram-negative bacteria.[6] For instance, certain novel pyrazole-3-carboxylic acid derivatives have exhibited remarkable activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[7][8] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship Insights:

The antibacterial potency of these derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For example, the incorporation of specific amide or ester functionalities can enhance activity.[7] Furthermore, the presence of electron-withdrawing groups on aromatic rings appended to the pyrazole core has been shown to be crucial for potent antibacterial effects in some series.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This standard method is employed to quantify the in vitro antibacterial activity of pyrazole-3-carboxylic acid derivatives.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Activity Screening

Caption: Workflow for the screening and optimization of antibacterial pyrazole-3-carboxylic acid derivatives.

Antifungal Activity

Several studies have highlighted the antifungal potential of pyrazole-3-carboxylic acid derivatives, particularly against Candida species.[1][5] The electronic and geometric characteristics of the substituents on the pyrazole ring play a crucial role in determining the antifungal efficacy. For instance, the position of electronegative atoms like fluorine and oxygen, and the associated charges on these atoms, are critical in modulating the activity against Candida albicans.[5]

Anti-Inflammatory Activity: Targeting the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example.[4] Pyrazole-3-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[7][8]

Mechanism of Action: COX Inhibition

A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[9][10] Some novel pyrazole-3-carboxylic acid derivatives exhibit potent and selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway of COX-Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole-3-carboxylic acid derivatives.

Anticancer Activity: A Promising Frontier in Oncology

The development of novel anticancer agents is a critical area of research. Pyrazole-3-carboxylic acid derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[12][13][14][15][16]

Diverse Mechanisms of Action

The anticancer effects of these derivatives are often multifaceted and can involve:

-

Induction of Apoptosis: Many pyrazole derivatives induce programmed cell death in cancer cells through the activation of caspase-dependent pathways.[16]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase.[15]

-

Inhibition of Tyrosine Kinases: Some derivatives have been shown to inhibit key signaling proteins like EGFR and HER-2, which are often overexpressed in cancer.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[12][14]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole-3-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated.

Table 1: Anticancer Activity of Selected Pyrazole-3-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound X | MCF-7 (Breast) | 1.1 | [15] |

| Compound Y | HCT-116 (Colon) | 1.6 | [15] |

| Compound Z | A549 (Lung) | 26 | [15] |

| Derivative A | HL-60 (Leukemia) | 25.2 | [15] |

Antiviral Activity: Combating Viral Threats

Recent research has highlighted the potential of pyrazole-3-carboxylic acid derivatives as antiviral agents. A notable example is their activity against the Dengue virus (DENV).[17][18]

Mechanism of Action: DENV Protease Inhibition

Certain pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of the DENV NS2B-NS3 protease, an enzyme essential for viral replication.[17][18] By inhibiting this protease, these compounds can effectively block the viral life cycle.

Key Findings:

-

Discovery of novel DENV NS2B-NS3 protease inhibitors through the omission of a phenylglycine scaffold from previous lead structures.[17][18]

-

Establishment of a robust, regioselective synthetic route for these derivatives.[17][18]

-

Identification of inhibitors with promising activity in both biochemical and cell-based reporter gene assays, with EC50 values in the low micromolar range.[17][18]

-

These compounds exhibit negligible cytotoxicity and good selectivity over other proteases like thrombin and trypsin.[17][18]

Conclusion and Future Directions

Pyrazole-3-carboxylic acid derivatives represent a highly versatile and privileged scaffold in drug discovery. Their demonstrated efficacy across a wide range of therapeutic areas, including infectious diseases, inflammation, and oncology, underscores their immense potential. Future research in this field should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to enable rational drug design.

-

Lead Optimization: Synthesizing and evaluating new analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy and Safety Studies: Progressing promising lead compounds into preclinical and clinical development to assess their therapeutic potential in relevant disease models.

The continued exploration of the chemical space around the pyrazole-3-carboxylic acid core is poised to yield a new generation of innovative and effective medicines to address unmet medical needs.

References

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ScienceDirect. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. PubMed. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Semantic Scholar. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health. [Link]

-

Review: biologically active pyrazole derivatives. Royal Society of Chemistry. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Physics: Conference Series. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meddocsonline.org [meddocsonline.org]

- 7. mc.minia.edu.eg [mc.minia.edu.eg]

- 8. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Characterization for Researchers and Drug Development Professionals

Introduction

5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active molecules, recognized for its ability to participate in hydrogen bonding and other molecular interactions, thus influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of both a carboxylic acid and a hydroxymethyl group provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures and the fine-tuning of physicochemical properties. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Tautomerism

This compound can exist in different tautomeric forms. The tautomer 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid is also a valid representation and may be the form available from some commercial suppliers. It is crucial for researchers to be aware of this tautomerism as it can influence the compound's reactivity and spectral properties.

Caption: Tautomeric forms of the title compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. Therefore, the following table includes data for the closely related tautomer, 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid, where available, and predicted values based on computational models.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Tautomer IUPAC Name | 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid | |

| CAS Number | 1401555-38-1 (for tautomer) | |

| Molecular Formula | C₅H₆N₂O₃ | - |

| Molecular Weight | 142.11 g/mol | |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available. The related 5-methyl-1H-pyrazole-3-carboxylic acid melts at 210-211°C. | [1] |

| Boiling Point | Decomposes before boiling (predicted) | Typical for such structures |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | General characteristic of pyrazole carboxylic acids. |

| pKa | Carboxylic acid: ~3.5-4.5; Pyrazole N-H: ~10-11 (predicted). For 5-aryl-1H-pyrazole-3-carboxylic acids, the predicted pKa of the carboxyl group is in the range of 3.6-4.0. | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the hydroxymethyl group.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylic acid group can deactivate the ring towards such reactions. The nitrogen atoms of the pyrazole ring are basic and can be alkylated or acylated.[3]

-

Carboxylic Acid Group: This group is acidic and will readily undergo reactions typical of carboxylic acids, such as esterification, amide bond formation, and reduction. The formation of esters and amides is a common strategy for creating derivatives with modified biological activities and pharmacokinetic properties.[4]

-

Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions.

Caption: Key reaction pathways for the title compound.

Synthesis

A common and practical route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate. The ester can be synthesized through a cyclization reaction.

Protocol: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from general procedures for the synthesis of pyrazole esters.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate and a suitable three-carbon building block with a terminal alkyne and a protected hydroxymethyl group in absolute ethanol.

-

Base Addition: To this solution, add a solution of sodium ethoxide in ethanol dropwise at 0 °C.

-

Hydrazine Addition: After stirring for a specified time, add hydrazine hydrate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Hydrolysis to this compound[6]

-

Reaction Setup: Dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.

-

Base Addition: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General synthesis workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

-

Pyrazole C4-H: A singlet at approximately 6.5-7.0 ppm. For 5-methyl-1H-pyrazole-3-carboxylic acid in D₂O, this signal appears at 6.42 ppm.[1]

-

Hydroxymethyl CH₂: A singlet at around 4.5-5.0 ppm.

-

Hydroxymethyl OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Carboxylic Acid OH: A very broad singlet at a downfield chemical shift, typically >10 ppm.

-

Pyrazole N-H: A broad singlet, often in the range of 12-14 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework:

-

Carboxylic Acid C=O: In the range of 160-175 ppm.

-

Pyrazole C3 and C5: In the aromatic region, typically between 130-150 ppm.

-

Pyrazole C4: In the aromatic region, typically between 100-110 ppm.

-

Hydroxymethyl CH₂: In the range of 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

O-H stretch (Alcohol): A broad band around 3200-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[5]

-

C=N and C=C stretch (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[5]

-

C-O stretch (Alcohol): A band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 142. Common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related pyrazole carboxylic acids suggest that it should be handled with care.[7][8][9]

-

General Hazards: May cause skin, eye, and respiratory tract irritation.

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Its bifunctional nature allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. This guide has provided a comprehensive overview of its properties, synthesis, and characterization based on available data and established chemical principles. As research in this area continues, a more complete experimental dataset for this compound will undoubtedly emerge, further solidifying its role as a key intermediate in medicinal chemistry.

References

- Request PDF. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubMed. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Retrieved from [Link]

- Cherry, A. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

Custom synthesis of biological and pharmaceutical small molecules. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

-

ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

PMC. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

Sources

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

Tautomeric Forms of Hydroxypyrazole Carboxylates: An In-depth Technical Guide

Introduction: The Dynamic Nature of Hydroxypyrazole Carboxylates

Hydroxypyrazole carboxylates are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their utility as versatile scaffolds in drug design is well-documented, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents[1][2][3][4]. A key feature that underpins the chemical behavior and biological activity of these molecules is their ability to exist in multiple, interconverting structural isomers known as tautomers.[5][6] This phenomenon, known as tautomerism, involves the migration of a proton, typically between a heteroatom and a carbon atom, leading to a dynamic equilibrium between different forms.[7] For researchers and drug development professionals, a thorough understanding of the tautomeric preferences of hydroxypyrazole carboxylates is not merely an academic exercise; it is a critical factor that influences molecular recognition, binding affinity to biological targets, and pharmacokinetic properties. This guide provides a comprehensive exploration of the tautomeric forms of hydroxypyrazole carboxylates, delving into their synthesis, characterization, and the subtle interplay of factors that govern their equilibrium.

The Protagonists: A Look at the Tautomeric Forms